BDA-366 - 1821496-27-8

BDA-366

Catalog Number: EVT-261144
CAS Number: 1821496-27-8
Molecular Formula: C24H29N3O4
Molecular Weight: 423.513
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BDA-366 is a BCL2-BH4 antagonist. BDA-366 suppresses human myeloma growth. BDA-366 induces robust apoptosis in MM cell lines and primary MM cells by inducing BCL2 conformational change. Delivery of BDA-366 substantially suppressed the growth of human MM xenografts in NOD-scid/IL2Rγnull mice, without significant cytotoxic effects on normal hematopoietic cells or body weight. Thus, BDA-366 functions as a novel BH4-based BCL2 inhibitor and offers an entirely new tool for MM therapy.
Overview

BDA-366 is a small molecule identified as a Bcl-2 BH4 domain antagonist, which converts the Bcl-2 protein from an anti-apoptotic to a pro-apoptotic agent. This compound has gained attention for its potential role in cancer therapy, particularly in inducing apoptosis in various cancer cell lines, including human myeloma cells. BDA-366 is notable for its ability to induce cell death independently of the canonical Bcl-2 mechanisms, making it a unique therapeutic candidate in the fight against cancer.

Source

BDA-366 was obtained from the Drug Synthesis and Chemistry Branch of the Developmental Therapeutics Program at the National Cancer Institute. It is commonly dissolved in dimethyl sulfoxide for experimental use .

Classification

BDA-366 falls under the category of antineoplastic agents, specifically targeting the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Its classification as a BH4 domain antagonist distinguishes it from other Bcl-2 inhibitors that primarily act through BH3 mimetic mechanisms .

Synthesis Analysis

Methods

The synthesis of BDA-366 was achieved through high-throughput screening techniques from a library of 300,000 compounds. In silico docking methods were utilized to identify potential candidates that could effectively bind to the BH4 domain of Bcl-2.

Technical Details

The compound was synthesized with careful consideration of its structural properties to ensure effective interaction with the target protein. The synthesis process involved multiple steps, including purification and characterization to confirm the identity and purity of the compound.

Molecular Structure Analysis

Structure

BDA-366's molecular structure is characterized by its ability to interact specifically with the BH4 domain of Bcl-2. While detailed structural data is not provided in this overview, studies suggest that its binding affects the conformation of Bcl-2, promoting its pro-apoptotic functions .

Data

Molecular dynamics simulations have been employed to investigate the structural changes in Bcl-2 induced by BDA-366. These analyses indicate significant alterations in the hydrophobic groove of Bcl-2 upon binding with BDA-366, which facilitates apoptosis .

Chemical Reactions Analysis

Reactions

BDA-366 induces apoptosis through several biochemical pathways. It disrupts interactions between Bcl-2 and pro-apoptotic proteins like Bax and Bak, promoting cell death even in cases where traditional pathways are inhibited .

Technical Details

Experimental data show that treatment with BDA-366 leads to a conformational change in Bcl-2 that reduces its phosphorylation at Ser70, a modification known to stabilize its anti-apoptotic function. This change correlates with increased exposure of the BH3 domain, further facilitating apoptotic signaling .

Mechanism of Action

Process

BDA-366 operates by binding to the BH4 domain of Bcl-2, leading to a conformational shift that exposes the BH3 domain. This exposure allows for enhanced interactions with pro-apoptotic factors and disrupts anti-apoptotic signaling pathways .

Data

In vitro studies demonstrate that treatment with BDA-366 results in significant apoptosis across various cancer cell lines, including those resistant to other forms of therapy. The mechanism appears to be partially dependent on Bax and Bak proteins but also involves additional pathways that may be independent of these factors .

Physical and Chemical Properties Analysis

Physical Properties

BDA-366 is typically presented as a solid compound with specific solubility characteristics in organic solvents such as dimethyl sulfoxide. Its melting point and other physical properties have not been extensively documented but are crucial for formulation in drug development.

Chemical Properties

Chemically, BDA-366 is stable under standard laboratory conditions but may exhibit reactivity under specific biological environments due to its interaction with protein domains. Its structure allows for selective binding to the BH4 domain without significantly altering other cellular processes at lower concentrations .

Applications

BDA-366 has shown promise as a therapeutic agent in treating various malignancies, particularly those associated with dysregulated Bcl-2 activity. Its ability to induce apoptosis makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for cancers such as multiple myeloma and chronic lymphocytic leukemia .

Properties

CAS Number

1821496-27-8

Product Name

BDA-366

IUPAC Name

1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione

Molecular Formula

C24H29N3O4

Molecular Weight

423.513

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

JYOOEVFJWLBLKF-HOTGVXAUSA-N

SMILES

CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O

Solubility

Soluble in DMSO

Synonyms

BDA-366; BDA 366; BDA366.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.